molecular formula C26H25Cl2N3OS B12038013 3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12038013
M. Wt: 498.5 g/mol
InChI Key: KARBXKJUNDFUSR-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-tert-butylphenyl, 2,6-dichlorobenzyl, and 4-methoxyphenyl groups can be accomplished through nucleophilic substitution reactions using corresponding halides and a base such as potassium carbonate.

    Sulfur Introduction: The sulfanyl group is typically introduced via a thiolation reaction, where a thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, potentially leading to inhibition of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

What sets 3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity. The presence of both electron-donating and electron-withdrawing groups can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C26H25Cl2N3OS

Molecular Weight

498.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H25Cl2N3OS/c1-26(2,3)18-10-8-17(9-11-18)24-29-30-25(31(24)19-12-14-20(32-4)15-13-19)33-16-21-22(27)6-5-7-23(21)28/h5-15H,16H2,1-4H3

InChI Key

KARBXKJUNDFUSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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